molecular formula C14H13N3O2S B3002461 Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate CAS No. 1397198-76-3

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Cat. No. B3002461
CAS RN: 1397198-76-3
M. Wt: 287.34
InChI Key: XTYYBQZBMQNIGT-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazole derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry research .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives typically includes a five-membered ring containing three nitrogen atoms and a sulfur atom . The specific structure of “Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate” would include these elements, along with an ethyl group, a carboxylate group, and a phenyl group with an amino substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, the presence of an ethyl group and a carboxylate group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives can also vary widely depending on their specific structure and the biological target they interact with . Some derivatives have been studied for their anticancer activities .

Future Directions

The future directions for research on imidazo[2,1-b][1,3]thiazole derivatives could include further exploration of their potential biological activities and the development of new synthesis methods . The specific directions for “Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate” would depend on the results of initial studies on its properties and activities.

properties

IUPAC Name

ethyl 6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYYBQZBMQNIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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